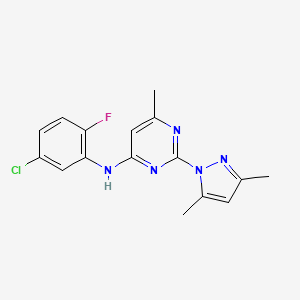
KCa2 channel modulator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KCa2 channel modulator 2, also known as compound 2q, is a potent subtype-selective positive modulator of small conductance calcium-activated potassium channels (KCa2 channels). These channels play a crucial role in regulating neuronal excitability and synaptic plasticity. This compound exhibits similar potency on the rat KCa2.2a and human KCa2.3 channel subtypes, with effective concentration values (EC50) of 0.64 μM and 0.60 μM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KCa2 channel modulator 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
KCa2 channel modulator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
KCa2 channel modulator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of KCa2 channels and their role in various chemical processes.
Biology: Investigated for its effects on neuronal excitability, synaptic plasticity, and other cellular functions.
Medicine: Explored for potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting KCa2 channels
Mécanisme D'action
KCa2 channel modulator 2 exerts its effects by selectively modulating the activity of KCa2 channels. The compound binds to specific sites on the channel, causing conformational changes that enhance or inhibit channel activity. This modulation affects the flow of potassium ions across the cell membrane, influencing neuronal excitability and other cellular processes. The molecular targets include the KCa2.2 and KCa2.3 channel subtypes, and the pathways involved are related to calcium signaling and membrane potential regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
CyPPA: A positive modulator of KCa2 channels with similar effects but different potency and selectivity.
NS309: Another positive modulator that activates both KCa2 and KCa3.1 channels.
SKA-31: A compound that activates KCa2 channels and has been studied for its cardiovascular effects
Uniqueness
KCa2 channel modulator 2 is unique in its high potency and selectivity for the KCa2.2 and KCa2.3 channel subtypes. Its specific binding and modulation properties make it a valuable tool for studying the physiological and pharmacological roles of these channels. Additionally, its potential therapeutic applications in treating neurological and cardiovascular diseases highlight its significance in medical research .
Propriétés
Formule moléculaire |
C16H15ClFN5 |
|---|---|
Poids moléculaire |
331.77 g/mol |
Nom IUPAC |
N-(5-chloro-2-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H15ClFN5/c1-9-7-15(20-14-8-12(17)4-5-13(14)18)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |
Clé InChI |
DWOQPNHOXLUTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=CC(=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


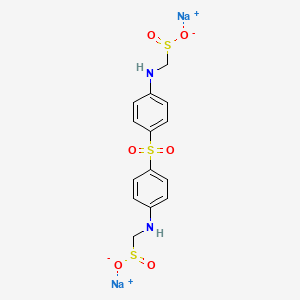
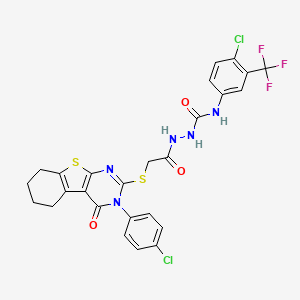
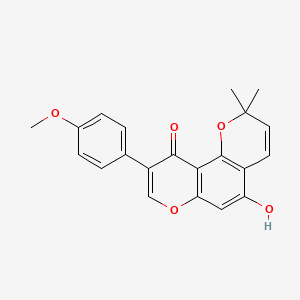



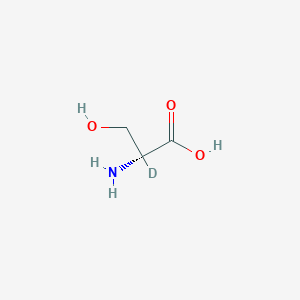
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)

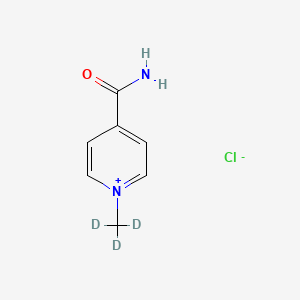
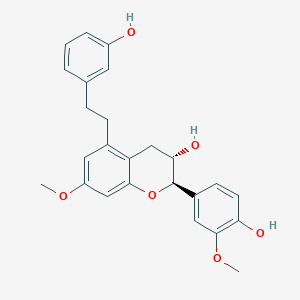
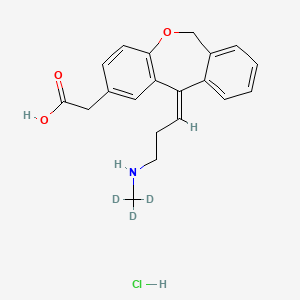
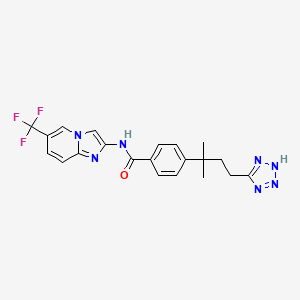
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
